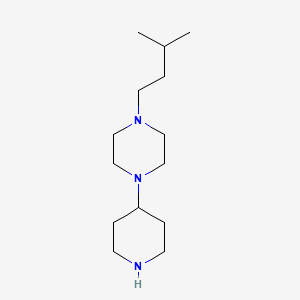![molecular formula C13H6BrF6NO B15291653 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15291653.png)
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a complex organic compound characterized by multiple halogen substituents. This compound is notable for its unique structure, which includes bromine, fluorine, and trifluoromethyl groups. These substituents confer distinct chemical reactivities, making the compound a valuable building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route includes the nucleophilic aromatic substitution of a suitable phenol derivative with a halogenated aniline. The reaction conditions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is also common to introduce the phenoxy group. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted anilines or phenols.
Oxidation: Azo compounds or nitro derivatives.
Reduction: Amines or hydrazines.
Coupling Reactions: Biaryl compounds or extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers for electronic devices.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The compound’s halogen substituents can engage in halogen bonding, influencing the binding affinity and specificity towards enzymes or receptors. The aniline group can participate in hydrogen bonding and π-π interactions, further modulating its biological activity. These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substituents but lacks the phenoxy and trifluoromethyl groups.
2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains bromine and trifluoromethoxy groups but differs in the position and type of substituents.
4-Bromo-2,2,2-trifluoroacetophenone: Features bromine and trifluoromethyl groups but has a different core structure.
Uniqueness
4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is unique due to its combination of multiple halogen substituents and the phenoxy group. This structural complexity provides a versatile platform for chemical modifications and enhances its reactivity and application potential in various fields.
Eigenschaften
Molekularformel |
C13H6BrF6NO |
|---|---|
Molekulargewicht |
386.09 g/mol |
IUPAC-Name |
4-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-6-3-7(15)11(21)10(4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI-Schlüssel |
NZCFLURXEOWQJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)N)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


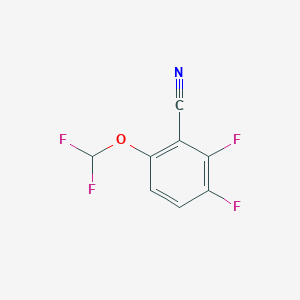


![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)
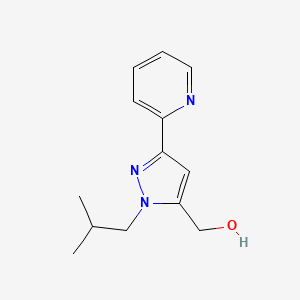
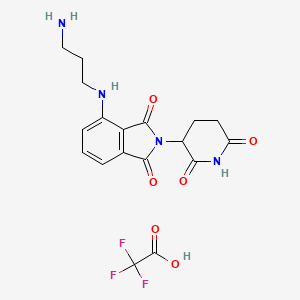
![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
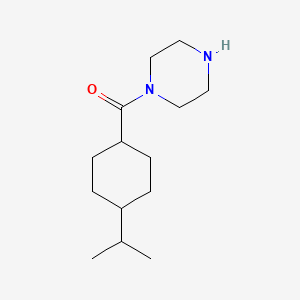
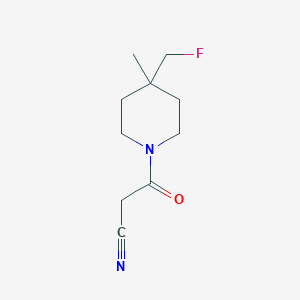
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)

